Mono(3-carboxypropyl) Phthalate-d4
Description
Overview of Phthalate (B1215562) Esters and Their Metabolites in Environmental and Biological Systems
Phthalate esters, or phthalates, are a class of industrial chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics. researchgate.netfrontiersin.org They are not chemically bound to the polymer matrix and can leach, migrate, or evaporate into the environment, leading to widespread human and environmental exposure. researchgate.netmdpi.com As a result, phthalates are considered ubiquitous organic pollutants and have been detected in various environmental matrices, including air, water, and soil. researchgate.netiwaponline.com
Once they enter a biological system, phthalate diesters are metabolized. The initial step involves hydrolysis to their respective monoester metabolites. nih.govjst.go.jp For low-molecular-weight phthalates, these monoesters are the primary end products. jst.go.jp However, high-molecular-weight phthalates undergo further oxidative metabolism, leading to the formation of more hydrophilic secondary metabolites. nih.govjst.go.jp This metabolic process is crucial for their excretion from the body, primarily in urine. nih.gov Some of these metabolites, including monoesters, are considered biologically active and have been linked to endocrine-disrupting effects and other adverse health outcomes in animal studies. mdpi.comnih.gov
Significance of Mono(3-carboxypropyl) Phthalate (MCPP) as a Biomarker of Phthalate Exposure
Mono(3-carboxypropyl) phthalate (MCPP) has gained prominence as a valuable biomarker for assessing human exposure to several phthalates. Its utility stems from its formation as a metabolite from multiple parent phthalate compounds and its relatively high concentrations in urine compared to other metabolites, making it a sensitive indicator of exposure.
Formation and Metabolic Pathways of MCPP from Precursor Phthalates (e.g., Di-n-octyl Phthalate, Di-n-butyl Phthalate)
MCPP is a significant oxidative metabolite of several phthalate esters. tandfonline.comnih.gov It is a major metabolite of Di-n-octyl phthalate (DnOP). tandfonline.comnih.govindustrialchemicals.gov.au Following ingestion, DnOP is first hydrolyzed to its monoester, mono-n-octyl phthalate (MnOP). tandfonline.comindustrialchemicals.gov.au The alkyl side chain of MnOP then undergoes oxidation to form MCPP. tandfonline.comnih.gov
MCPP is also a metabolite of other phthalates, including Di-n-butyl phthalate (DBP), although to a lesser extent. tandfonline.comnih.govresearchgate.net The metabolic pathway from DBP to MCPP also involves initial hydrolysis to monobutyl phthalate (MBP), followed by oxidation of the butyl side chain. Furthermore, MCPP has been identified as a metabolite of other high-molecular-weight phthalates such as di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP). tandfonline.comnih.govresearchgate.net
Role of MCPP as an Oxidative Metabolite and Its Biomonitoring Utility
MCPP serves as a crucial oxidative metabolite for biomonitoring phthalate exposure. tandfonline.com In studies on rats dosed with DnOP, the urinary levels of MCPP were found to be significantly higher—approximately 560-fold—than those of the primary monoester metabolite, MnOP. tandfonline.comnih.govindustrialchemicals.gov.au This substantial difference in concentration suggests that MCPP is a more sensitive and reliable biomarker for DnOP exposure than MnOP. tandfonline.com The frequent detection and higher concentrations of MCPP in human urine samples further support its utility in assessing exposure to DnOP and potentially other precursor phthalates. tandfonline.com The use of MCPP as a biomarker is particularly important because the hydrolytic monoesters of some high-molecular-weight phthalates are often found at very low concentrations in human populations, making them poor indicators of exposure. tandfonline.comnih.gov
Rationale for Stable Isotope-Labeled Internal Standards in Quantitative Chemical Analysis
Stable isotope-labeled internal standards (SIL-IS) are indispensable tools in modern quantitative chemical analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). musechem.comwaters.comcrimsonpublishers.com The fundamental principle behind their use is to add a known quantity of the labeled compound, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), to the sample before analysis. musechem.comcrimsonpublishers.comresearchgate.net
This approach offers several key advantages:
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification. waters.comlgcstandards.com
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and other sample handling steps can introduce significant errors. The SIL-IS is subject to the same losses, and by measuring the final ratio of the analyte to the SIL-IS, these variations can be effectively normalized. musechem.comwaters.com
Improved Accuracy and Precision: By accounting for variations in sample processing and instrument performance, SIL-IS significantly enhance the accuracy, precision, and robustness of analytical methods. musechem.comcrimsonpublishers.com
Enhanced Sensitivity: SIL-IS can help to improve the signal-to-noise ratio, thereby increasing the sensitivity of the analytical method. musechem.com
Specific Context and Research Significance of Mono(3-carboxypropyl) Phthalate-d4 (MCPP-d4) as an Analytical Tool
This compound (MCPP-d4) is the deuterium-labeled analog of MCPP. medchemexpress.commedchemexpress.com Its primary role in scientific research is as an internal standard for the accurate quantification of MCPP in biological and environmental samples. medchemexpress.combrjac.com.br Given that MCPP is a metabolite of several widely used phthalates, the ability to precisely measure its concentration is crucial for assessing human exposure to these compounds. tandfonline.comnih.gov
The use of MCPP-d4 in isotope dilution mass spectrometry allows researchers to overcome the challenges associated with complex sample matrices and variations in analytical procedures. researchgate.net This leads to highly reliable and reproducible data, which is essential for:
Epidemiological studies: Investigating the links between phthalate exposure and various health outcomes.
Biomonitoring surveys: Assessing the extent of phthalate exposure in the general population and identifying vulnerable subgroups. jst.go.jp
Toxicokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of parent phthalates.
In essence, MCPP-d4 is a vital analytical tool that underpins our ability to generate high-quality data on phthalate exposure, thereby contributing to a better understanding of the potential risks these chemicals pose to human health and the environment.
Properties
CAS No. |
1346600-69-8 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
256.246 |
IUPAC Name |
2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |
InChI Key |
IYTPMLIWBZMBSL-GYABSUSNSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester-d4; MCPP-d4; |
Origin of Product |
United States |
Synthesis, Characterization, and Reference Material Development of Mono 3 Carboxypropyl Phthalate D4
Chemical Synthesis Pathways for Deuterated Phthalate (B1215562) Metabolites
The synthesis of deuterated phthalate metabolites, including MCPP-d4, often involves multi-step chemical processes. A general and efficient method for creating deuterium-labeled phthalate esters starts with a readily available and inexpensive deuterated precursor, such as o-xylene-D10. nih.gov This starting material allows for the introduction of the deuterium (B1214612) atoms onto the aromatic ring of the phthalate structure. The synthesis of various oxidative metabolites of phthalates like Di(2-ethylhexyl) phthalate (DEHP) has been described, and analogous methods can be applied to produce other deuterated phthalate metabolites. researchgate.netumw.edu These synthetic routes are designed to achieve high isotopic enrichment and chemical purity in the final product. nih.gov The synthesis of MCPP-d4 specifically results in a product with the molecular formula C₁₂H₈D₄O₆. lgcstandards.com
Isotopic Labeling Strategies for Mono(3-carboxypropyl) Phthalate-d4 (e.g., Deuterium Labeling)
Deuterium labeling is a key strategy in the synthesis of MCPP-d4, where deuterium atoms replace hydrogen atoms on the benzene (B151609) ring of the phthalate molecule. cymitquimica.comlgcstandards.com This specific placement of the deuterium label is represented in the IUPAC name: 2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuterio-benzoic acid. lgcstandards.com The use of stable isotopes like deuterium has become increasingly important in drug development and analytical testing for quantifying substances. medchemexpress.com The primary purpose of creating a deuterated version of MCPP is to serve as an internal standard in analytical methods, such as those used for detecting phthalate metabolites in human samples. cymitquimica.combrjac.com.br
Analytical Characterization of Synthesized MCPP-d4
Confirmation of Molecular Structure and Isotopic Purity
Following synthesis, the molecular structure and isotopic purity of MCPP-d4 are rigorously confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary methods used to verify that the molecular structure conforms to the expected arrangement of atoms. nih.govlgcstandards.com These techniques also confirm the successful incorporation of deuterium atoms.
The isotopic purity is a critical parameter, indicating the percentage of the compound that contains the desired number of deuterium atoms. For MCPP-d4, the isotopic purity is typically specified to be greater than 95%. lgcstandards.com A detailed analysis of one batch showed an isotopic purity of 98.8%, with the mass distribution as follows: d4 = 95.33%, d3 = 4.45%, d2 = 0.14%, d1 = 0.04%, and d0 = 0.04%. lgcstandards.com This level of detail ensures the reliability of the material as an internal standard.
Assessment of Chemical Purity and Stability
The chemical purity of synthesized MCPP-d4 is assessed to ensure it is free from contaminants that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is a common method for this assessment, with purity levels for MCPP-d4 typically exceeding 95%. lgcstandards.com For instance, one analysis reported an HPLC purity of 98.41% at a wavelength of 200 nm. lgcstandards.com Elemental analysis is also performed to confirm the elemental composition, with expected values for carbon and hydrogen being approximately 54.90% and 4.70%, respectively. lgcstandards.com
The stability of MCPP-d4 is crucial for its use as a reference material. It is generally a white to off-white solid and is considered stable for shipment at room temperature. lgcstandards.com For long-term storage, a temperature of 4°C is recommended. lgcstandards.comlgcstandards.com
Production and Availability of MCPP-d4 as Certified Reference Material
MCPP-d4 is produced and made available as a Certified Reference Material (CRM) by various suppliers of analytical standards. lgcstandards.comclearsynth.comsigmaaldrich.com CRMs are essential for calibrating instruments, validating analytical methods, and ensuring the quality and traceability of measurement results. canada.caresearchgate.neteuropa.eu The production of CRMs is often conducted under stringent quality management systems, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. europa.eumicromeritics.comlgcstandards.com
MCPP-d4 is typically sold in neat form (a pure substance without any solvent) in quantities such as 2.5 mg and 25 mg. lgcstandards.com Each batch of the CRM is accompanied by a Certificate of Analysis (CoA) that provides detailed information on its identity, purity, and isotopic distribution, as confirmed by various analytical tests. lgcstandards.comlgcstandards.com This documentation is vital for laboratories to ensure the accuracy and reliability of their analytical data. micromeritics.comosd.mil
Interactive Data Table: Specifications of a Representative Batch of MCPP-d4 Certified Reference Material lgcstandards.com
| Parameter | Specification | Result |
| Appearance | White to Off-White Solid | White Solid |
| Molecular Formula | C₁₂H₈D₄O₆ | Conforms |
| Molecular Weight | 256.24 | Conforms |
| Purity (HPLC) | >95% | 98.41% (200 nm) |
| Isotopic Purity | >95% | 98.8% |
| NMR | Conforms to Structure | Conforms |
| MS | Conforms to Structure | Conforms |
| Elemental Analysis (%C) | 54.90 | |
| Elemental Analysis (%H) | 4.70 | |
| Long Term Storage | 4°C | - |
Advanced Analytical Methodologies for the Quantification of Mono 3 Carboxypropyl Phthalate and Its Deuterated Analog in Complex Matrices
Sample Collection and Preservation Protocols for Biological and Environmental Matrices
The integrity of analytical results for MCPP and its deuterated analog begins with meticulous sample collection and preservation. The primary goal is to obtain a representative sample and maintain its chemical composition from the point of collection to the time of analysis. For biological matrices such as urine, which is the ideal matrix for biomonitoring non-persistent chemicals like phthalates, specific protocols are crucial. researchgate.net
Urine specimens should preferably be collected in pre-screened containers to mitigate the risk of external contamination with target analytes. cdc.gov A minimum sample volume of 0.5 mL is generally preferred for analysis. cdc.gov Following collection, samples should be stored frozen at temperatures at or below -20°C to ensure the stability of the analytes for extended periods. cdc.gov Some protocols recommend even lower temperatures, such as at or below -40°C, for long-term storage. cdc.gov
For environmental matrices, such as water, samples should be collected in amber glass bottles to protect them from light. epa.gov The bottles and caps, preferably with Teflon liners, must be thoroughly cleaned by washing, rinsing with acetone (B3395972) or methylene (B1212753) chloride, and drying before use to minimize contamination. epa.gov
Minimization of Contamination during Sample Handling
Due to the widespread presence of phthalates in laboratory environments, stringent measures are necessary to prevent sample contamination. mdpi.comcdc.gov Phthalates can be found in solvents, reagents, glassware, and other sample processing hardware. epa.gov
Key strategies to minimize contamination include:
Use of Phthalate-Free Materials: All materials coming into contact with the sample should be free of phthalates. This includes avoiding soft PVC items like vinyl gloves and PVC tubing. researchgate.net
Glassware Preparation: Glassware should be rigorously cleaned, which may involve rinsing with high-purity solvents like acetone and hexane, followed by baking at high temperatures (e.g., 200°C for 24 hours). cdc.govmui.ac.ir
High-Purity Reagents and Solvents: The use of high-purity reagents and solvents is essential. epa.gov Solvents may require purification by distillation in all-glass systems. epa.gov
Laboratory Environment Control: Minimizing dust and avoiding the use of products containing phthalates in the laboratory area is crucial. researchgate.net
Procedural Blanks: Running laboratory reagent blanks is a routine procedure to demonstrate that all materials are free from interferences under the conditions of the analysis. epa.gov
Sample Preparation Techniques for MCPP Extraction and Purification
Sample preparation is a critical step to isolate MCPP and its deuterated internal standard from the complex sample matrix, concentrate them, and remove potential interferences prior to instrumental analysis. mdpi.com
Enzymatic Deconjugation of Glucuronidated Metabolites (e.g., Beta-Glucuronidase Hydrolysis)
In biological systems, phthalate (B1215562) metabolites, including MCPP, are often conjugated with glucuronic acid to facilitate their excretion. researchgate.net To accurately quantify the total MCPP concentration, these glucuronidated metabolites must be hydrolyzed back to their free form. This is typically achieved through enzymatic deconjugation using β-glucuronidase. cdc.govresearchgate.net
The process involves incubating the urine sample with a β-glucuronidase enzyme solution at a controlled temperature (e.g., 37°C) and pH (e.g., 6.5). cdc.govcdc.gov The choice of enzyme is critical; β-glucuronidase from E. coli K12 is often preferred as it is free of arylsulfatase or esterase side activities that could potentially hydrolyze parent phthalate esters, leading to artificially elevated metabolite concentrations. researchgate.net The efficiency of the deconjugation step can be monitored using compounds like 4-methylumbelliferyl glucuronide. cdc.gov
| Parameter | Recommended Condition | Source |
| Enzyme | β-glucuronidase from E. coli K12 | cdc.govresearchgate.net |
| pH | 6.5 (using ammonium (B1175870) acetate (B1210297) buffer) | cdc.gov |
| Temperature | 37°C | cdc.govcdc.gov |
| Incubation Time | 3 hours | cdc.gov |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
Following deconjugation, extraction and purification are performed to isolate the analytes of interest.
Solid-Phase Extraction (SPE) is a widely used technique for the preparation of liquid samples, offering advantages over LLE such as reduced solvent consumption, higher efficiency, and the potential for automation. sigmaaldrich.com For phthalate metabolites, SPE is employed for sample extraction, concentration, and cleanup. sigmaaldrich.commdpi.com Various sorbents can be used, with polymeric materials like Oasis PRiME HLB being noted for their water-wettability, which simplifies the extraction procedure by eliminating the need for conditioning and equilibration steps. nih.gov The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a small volume of organic solvent. mdpi.com
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While effective, LLE can be time-consuming and require large volumes of organic solvents. sigmaaldrich.com In the context of phthalate analysis, LLE has been utilized to extract metabolites from aqueous samples. researchgate.net The efficiency of LLE can be influenced by factors such as the choice of organic solvent and the pH of the sample solution. researchgate.net
| Technique | Advantages | Disadvantages | Common Application |
| Solid-Phase Extraction (SPE) | Reduced solvent use, high efficiency, automation potential | Can be more costly than LLE | Extraction and pre-concentration of phthalates from aqueous samples mdpi.com |
| Liquid-Liquid Extraction (LLE) | Simple, well-established | Labor-intensive, large solvent consumption, potential for incomplete phase separation | Extraction of phthalates where SPE is not feasible or available researchgate.net |
Microextraction Techniques (e.g., Air-Assisted Dispersive Liquid-Liquid Microextraction)
To address the drawbacks of conventional extraction methods, various microextraction techniques have been developed. These methods are characterized by their simplicity, rapidity, low cost, high recovery, and high enrichment factors. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) is based on a ternary solvent system where an extraction solvent and a disperser solvent are rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov This increases the surface area between the extraction solvent and the sample, facilitating rapid analyte transfer. nih.gov Phase separation is then achieved by centrifugation. nih.gov
Air-Assisted Liquid-Liquid Microextraction (AALLME) is a novel version of DLLME that eliminates the need for a disperser solvent. nih.gov In AALLME, fine droplets of the extraction solvent are formed by repeatedly sucking and injecting the mixture of the aqueous sample and the extraction solvent with a syringe. nih.gov This technique has been successfully applied to the extraction and preconcentration of phthalate esters. nih.gov
| Microextraction Technique | Key Features | Reported Recovery Rates for Phthalates |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Uses a disperser solvent to create a cloudy solution for rapid extraction. | 85.6–95.8% nih.gov |
| Air-Assisted Liquid-Liquid Microextraction (AALLME) | No disperser solvent required; dispersion achieved by air agitation. | 89-102% nih.gov |
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred analytical technique for the quantification of phthalate metabolites, including MCPP and its deuterated analog. nih.govcdc.gov This is due to its high sensitivity, selectivity, and ability to handle complex matrices. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a widely used separation technique for phthalate analysis, as these compounds are volatile and thermostable. mdpi.com
In HPLC-MS/MS methods, reversed-phase chromatography is commonly employed for the separation of phthalate metabolites. cdc.gov The use of isotopically labeled internal standards, such as Mono(3-carboxypropyl) Phthalate-d4, is crucial for improving the precision and accuracy of the assay by correcting for matrix effects and variations in instrument response. cdc.govnih.gov The detection is typically performed in the negative ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. nih.gov
For GC-MS analysis, non-polar capillary columns are generally used for separation. mdpi.com Detection can be performed in full scan mode or, for improved sensitivity, in selected ion monitoring (SIM) mode. mdpi.commdpi.com
The choice between HPLC-MS/MS and GC-MS often depends on the specific analytes, the complexity of the matrix, and the required sensitivity. HPLC-MS/MS is generally favored for the analysis of non-volatile and thermally labile metabolites, while GC-MS is well-suited for more volatile parent phthalates.
High-Performance Liquid Chromatography (HPLC) Parameters (e.g., Column Chemistry, Mobile Phases, Gradients)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of Mono(3-carboxypropyl) phthalate (MCPP) from complex biological matrices like urine. The separation is most commonly achieved using reversed-phase chromatography.
Column Chemistry:
The stationary phase of choice is typically a C18 (octadecyl) column. These columns contain silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a nonpolar stationary phase. This hydrophobicity allows for the retention and separation of moderately nonpolar analytes like MCPP from more polar matrix components.
Mobile Phases:
The mobile phase in reversed-phase HPLC for MCPP analysis is a mixture of a polar solvent, usually water, and a less polar organic solvent, such as methanol (B129727) or acetonitrile. moravek.com The separation is driven by the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. moravek.com To improve peak shape and retention time reproducibility, the aqueous portion of the mobile phase is often acidified with additives like formic acid or acetic acid.
Gradients:
Gradient elution is a technique where the composition of the mobile phase is changed during the analytical run. jxaiyi.comchromatographyonline.com This is particularly useful for complex samples containing compounds with a wide range of polarities. jxaiyi.com A typical gradient for MCPP analysis might start with a higher proportion of the aqueous phase to retain the analyte on the column, followed by a gradual increase in the organic solvent concentration to elute MCPP and other less polar compounds. chromatographyonline.com This approach ensures sharp peaks and efficient separation from potential interferences.
Interactive Data Table: Example HPLC Parameters for MCPP Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides high-resolution separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | The polar component of the mobile phase. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier that elutes the analyte from the column. |
| Flow Rate | 0.3 mL/min | Controls the speed of the separation. |
| Gradient | 10% B to 95% B over 8 minutes | Allows for the separation of compounds with varying polarities. |
| Column Temperature | 40 °C | Influences retention time and peak shape. |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
The primary application of UHPLC in the analysis of MCPP is to increase sample throughput without compromising analytical quality. The shorter run times are particularly advantageous in large-scale biomonitoring studies where hundreds or thousands of samples need to be analyzed. The enhanced resolution of UHPLC can also be beneficial in separating MCPP from closely eluting isomers or other interfering compounds that may be present in complex matrices.
Mass Spectrometric Detection and Quantification
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Multiple Reaction Monitoring (MRM)
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for the sensitive and selective detection of MCPP. ESI is a soft ionization technique that generates intact molecular ions of the analyte in the gas phase. These ions are then transferred into the mass spectrometer for analysis.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the context of MCPP quantification, this is typically performed using a triple quadrupole mass spectrometer. The first quadrupole (Q1) is set to select the precursor ion of MCPP, which is its deprotonated molecule [M-H]⁻ in negative ion mode. This isolated precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The resulting product ions are then analyzed in the third quadrupole (Q3).
Multiple Reaction Monitoring (MRM):
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry. researchgate.net In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte of interest. For MCPP, at least two characteristic transitions are typically monitored to ensure specificity and confirm the identity of the compound. The transition that gives the most intense signal is used for quantification (quantifier), while the other is used for confirmation (qualifier).
Interactive Data Table: Example MRM Transitions for MCPP and MCPP-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| MCPP | 251.1 | 149.0 | 167.0 |
| MCPP-d4 | 255.1 | 153.0 | 171.0 |
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for MCPP-d4
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise quantification, especially in complex matrices. ptb.de The principle of IDMS involves adding a known amount of an isotopically labeled internal standard to the sample before any sample preparation or analysis. ptb.de For the analysis of MCPP, deuterated MCPP (MCPP-d4) is the ideal internal standard.
MCPP-d4 is chemically identical to the native MCPP, meaning it behaves in the same way during sample extraction, cleanup, and chromatographic separation. However, due to the presence of four deuterium (B1214612) atoms, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the native analyte and the labeled internal standard.
By measuring the ratio of the signal from the native MCPP to the signal from the MCPP-d4, any losses of the analyte during the analytical process can be corrected for. ptb.de This is because both the native and labeled compounds will be lost in the same proportion. This results in highly accurate and precise measurements, as it compensates for matrix effects and variations in instrument response.
Calibration Strategies and Quantification of MCPP Using MCPP-d4 Internal Standard
Quantification of MCPP using MCPP-d4 as an internal standard is typically performed by constructing a calibration curve. This involves preparing a series of calibration standards containing known concentrations of native MCPP and a constant concentration of MCPP-d4.
The calibration standards are analyzed using the LC-MS/MS method, and the peak area ratio of the MCPP quantifier ion to the MCPP-d4 quantifier ion is calculated for each standard. A calibration curve is then generated by plotting this peak area ratio against the concentration of MCPP. The resulting curve is typically linear over a wide concentration range.
To quantify MCPP in an unknown sample, the sample is spiked with the same constant concentration of MCPP-d4 as the calibration standards. The peak area ratio of MCPP to MCPP-d4 is measured in the sample, and the concentration of MCPP is determined by interpolating this ratio on the calibration curve.
Method Validation and Quality Control Parameters
To ensure the reliability and accuracy of the analytical method for MCPP quantification, a thorough validation is required. Key validation parameters, as outlined by regulatory bodies, include:
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentration levels. globalresearchonline.net The recovery should typically be within a predefined range (e.g., 80-120%).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. globalresearchonline.net This is demonstrated by the absence of interfering peaks at the retention time of MCPP and its internal standard in blank matrix samples.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. globalresearchonline.net This is evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should be close to 1.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Quality Control (QC):
In routine analysis, quality control samples are included in each analytical batch to monitor the performance of the method. These QC samples are typically prepared by spiking a blank matrix with known concentrations of MCPP at low, medium, and high levels within the calibration range. The measured concentrations of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of MCPP in complex matrices such as urine, highly sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed.
The determination of LOD and LOQ is typically performed by analyzing a series of calibration standards at decreasing concentrations or by assessing the signal-to-noise ratio. A common approach involves defining the LOD as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. These values are crucial for interpreting data from biomonitoring studies, particularly when assessing low-level exposures. In a study analyzing phthalate metabolites in the urine of pregnant women, the LOD for MCPP was reported to be 0.4 µg/L. nih.gov While specific values for this compound are not extensively published, they are expected to be in a similar low ng/mL or µg/L range, as the analytical behavior of the deuterated analog closely mimics that of the native compound.
| Analyte | Matrix | Analytical Technique | LOD | LOQ |
|---|---|---|---|---|
| Mono(3-carboxypropyl) Phthalate (MCPP) | Urine | LC-MS/MS | 0.4 µg/L | Not Reported |
Accuracy, Precision, and Reproducibility Assessments
Ensuring the accuracy, precision, and reproducibility of an analytical method is critical for generating reliable and comparable data. Accuracy refers to the closeness of a measured value to the true value, while precision reflects the degree of agreement among a series of measurements of the same sample. Reproducibility assesses the consistency of results obtained under different conditions, such as by different analysts or in different laboratories.
Method validation for the quantification of MCPP and its deuterated analog involves rigorous assessment of these parameters. This is typically achieved through the analysis of quality control (QC) samples at multiple concentration levels within the calibration range. The accuracy is expressed as the percent relative error (%RE), and precision is reported as the percent relative standard deviation (%RSD). For the analysis of a similar phthalate metabolite, monobutyl phthalate, in various biological matrices, acceptable intra- and interday accuracy and precision were demonstrated with mean %RE values of ≤ ±7.5% and %RSD values of ≤ 10.1%. nih.gov For more complex secondary matrices, the acceptance criteria were slightly wider, with mean %RE ≤ ±11.5% and %RSD ≤ 13.7%. nih.gov These values serve as a benchmark for the expected performance of methods for MCPP quantification.
| Matrix | Parameter | Acceptance Criteria |
|---|---|---|
| Primary Biological Matrix (e.g., Plasma) | Accuracy (%RE) | ≤ ±7.5% |
| Precision (%RSD) | ≤ 10.1% | |
| Secondary Biological Matrix (e.g., Amniotic Fluid) | Accuracy (%RE) | ≤ ±11.5% |
| Precision (%RSD) | ≤ 13.7% |
Evaluation and Correction of Matrix Effects and Ion Suppression/Enhancement
When analyzing samples in complex matrices such as urine, plasma, or environmental extracts using LC-MS/MS, matrix effects can significantly impact the accuracy and precision of the results. longdom.org Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting endogenous or exogenous compounds. longdom.org This can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). longdom.org
The evaluation of matrix effects is a critical component of method validation. A common approach to quantify matrix effects is the post-extraction spike method. This involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solvent at the same concentration. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. Since the deuterated internal standard co-elutes with the native analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, thereby ensuring accurate quantification. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are also employed to remove interfering matrix components and minimize these effects. chromatographyonline.com
Inter-laboratory Harmonization and Quality Assurance Programs
To ensure the comparability and reliability of data generated by different laboratories, participation in inter-laboratory harmonization and quality assurance programs is essential. These programs, often referred to as proficiency testing (PT) or external quality assessment schemes (EQAS), provide an objective assessment of a laboratory's analytical performance.
Applications of Mono 3 Carboxypropyl Phthalate D4 in Exposure Assessment and Biomonitoring Studies
Population-Level Exposure Assessment of Mono(3-carboxypropyl) Phthalate (B1215562)
Biomonitoring on a population-wide scale is essential for understanding the extent of human exposure to environmental chemicals, identifying vulnerable populations, and evaluating the effectiveness of public health interventions. MCPP-d4 facilitates the reliable measurement of MCPP, a key biomarker in these large-scale studies.
Analysis in Large-Scale Biomonitoring Programs and Cohort Studies (e.g., NHANES)
MCPP-d4 is instrumental in the analytical methods used by major biomonitoring programs like the U.S. National Health and Nutrition Examination Survey (NHANES). In NHANES, urinary concentrations of MCPP are tracked under the variable URXMC1 cdc.govalicetivarovsky.com. These large-scale surveys utilize advanced analytical techniques, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to measure trace levels of chemical metabolites in human samples nih.gov. The principle of isotope dilution, which employs standards like MCPP-d4, is fundamental to these methods, providing the accuracy needed to assess human exposure across thousands of participants nih.gov.
The widespread detection of MCPP in these programs confirms that human exposure to its parent phthalates is common nih.govresearchgate.net. Its inclusion in cohort studies, such as longitudinal studies on the effects of prenatal chemical exposure, allows researchers to investigate potential associations between early-life phthalate exposure and later health outcomes nih.gov.
Trends and Prevalence of MCPP Levels in Diverse Populations
Data from large-scale programs like NHANES, enabled by precise measurement using internal standards like MCPP-d4, reveal important trends in phthalate exposure over time. An analysis of NHANES data from 2001 to 2010 found that urinary concentrations of MCPP were detected in more than 89% of participants, indicating widespread and continuous exposure in the U.S. population nih.gov.
Over this ten-year period, the least square geometric mean (LSGM) concentrations of MCPP showed a statistically significant increase of 25% nih.govgwu.edu. The trend was noted as nonmonotonic, with levels peaking in the later cycles after a dip in the 2005–2006 period nih.gov. These studies also identified differences among subpopulations; for instance, LSGM concentrations of MCPP were found to be higher in children than in adults, though this gap appeared to narrow over time gwu.edu. The ability to detect these subtle but significant population-level trends is heavily reliant on the consistent and accurate quantification afforded by using isotope-labeled internal standards.
Temporal Trends of Phthalate Metabolite Concentrations in the U.S. Population (NHANES 2001–2010)
| Phthalate Metabolite | Parent Phthalate(s) | Percent Change (95% CI) |
|---|---|---|
| Monoethyl phthalate (MEP) | DEP | –42% (–49, –34) |
| Mono-n-butyl phthalate (MnBP) | DnBP | –17% (–23, –9) |
| Monobenzyl phthalate (MBzP) | BBzP | –32% (–39, –23) |
| ΣDEHP metabolites | DEHP | –37% (–46, –26) |
| Monoisobutyl phthalate (MiBP) | DiBP | 206% (178, 236) |
| Mono(3-carboxypropyl) phthalate (MCPP) | DnOP, DBP, etc. | 25% (8, 45) |
| Monocarboxyoctyl phthalate (MCOP) | DiNP | 149% (102, 207) |
| Monocarboxynonyl phthalate (MCNP) | DiDP | 15% (1, 30) |
Occupational Exposure Assessment Using MCPP-d4 as an Internal Standard
Certain occupations carry a higher risk of exposure to specific chemicals. MCPP-d4 is a vital component in methods designed to assess workplace exposures to phthalates, helping to characterize risks and ensure worker safety.
Studies in Specific Occupational Groups (e.g., Firefighters)
Firefighters are exposed to a complex mixture of combustion byproducts and chemicals released from burning materials, including plastics that contain phthalates tandfonline.commdpi.com. Biomonitoring studies are therefore crucial for this occupational group.
A 2023 study on Korean firefighters assessed their exposure to phthalates by analyzing urinary metabolites immediately after a fire suppression event ("exposure day") and three weeks later ("control day") tandfonline.comnih.gov. The analytical method for this study explicitly used MCPP-d4 as an internal standard to ensure accurate quantification tandfonline.com. While many other phthalate metabolites were significantly higher on the exposure day, the levels of MCPP did not show a significant change between the two time points in this particular study tandfonline.com.
In contrast, data from the Firefighter Occupational Exposures (FOX) Project (2010–2011) reported a urinary MCPP concentration of 1.88 µg/L in a firefighter cohort tandfonline.comtandfonline.com. Other occupational studies have also identified MCPP as a relevant biomarker. For example, a pilot study of workers across various industries found that MCPP levels, along with other metabolites, could indicate occupational exposure in settings such as rubber product manufacturing cdc.govnih.gov.
Urinary Phthalate Metabolite Concentrations in Korean Firefighters (n=32)
| Phthalate Metabolite | Exposure Day (GM, μg/L) | Control Day (GM, μg/L) | Creatinine-Adjusted Exposure Day (GM, μg/g) | Creatinine-Adjusted Control Day (GM, μg/g) |
|---|---|---|---|---|
| MBP | 18.1 | 14.0 | 7.4 | 7.9 |
| MBzP | 7.6 | 3.0 | 3.2 | 1.7 |
| MEHHP | 16.5 | 11.3 | 6.8 | 6.1 |
| MEOHP | 10.1 | 7.3 | 4.2 | 4.0 |
| MECPP | 18.8 | 13.6 | 7.8 | 7.5 |
| MCPP | 2.0 | 1.8 | 0.8 | 1.0 |
Environmental Monitoring and Occurrence Studies Utilizing MCPP-d4
The same analytical precision that MCPP-d4 brings to biomonitoring is equally applicable to environmental science. Quantifying phthalate metabolites in various environmental compartments is key to understanding exposure pathways and the fate of these chemicals in the ecosystem.
Detection and Quantification of MCPP in Environmental Compartments
While MCPP is most frequently measured in human urine as a biomarker of internal exposure, its parent compounds are ubiquitous environmental pollutants found in water, soil, and dust researchgate.netthermofisher.comaccustandard.com. The analytical methods for detecting phthalates and their metabolites in environmental media, such as drinking water or indoor air, also rely on gas or liquid chromatography with mass spectrometry thermofisher.comresearchgate.net.
The use of deuterated internal standards is the gold standard in these methods to achieve reliable quantification in complex environmental matrices researchgate.netoiv.int. Therefore, MCPP-d4 is the ideal tool for accurately measuring MCPP in environmental samples. Although studies focusing specifically on MCPP in the environment are less common than biomonitoring studies, the established analytical frameworks confirm that MCPP-d4 would be essential for any such investigation into environmental compartments like wastewater, surface water, or house dust to determine sources and pathways of human exposure.
Comparative Biomonitoring of MCPP with Other Phthalate Metabolites
Mono(3-carboxypropyl) phthalate-d4 (MCPP-d4) serves as a crucial internal standard for the accurate quantification of MCPP, an important biomarker in human biomonitoring studies. MCPP is a metabolite of several phthalates, including di-n-butyl phthalate (DBP) and di-n-octyl phthalate (DnOP), making its comparative analysis with other phthalate metabolites essential for understanding exposure patterns to various parent compounds. nih.govnih.gov
Biomonitoring studies frequently measure MCPP alongside other primary and secondary metabolites to create a comprehensive profile of phthalate exposure. Urine is the preferred matrix for these studies due to higher concentrations of metabolites compared to other bodily fluids like serum, milk, or saliva. nih.govnih.gov For instance, in lactating women, phthalate metabolites are most frequently detected in urine, with concentrations significantly higher than in serum, milk, and saliva. nih.gov
Studies have shown statistically significant correlations between the urinary concentrations of MCPP and mono-n-butyl phthalate (MBP), the major metabolite of DBP. nih.gov In a study involving men exposed to DBP through medication, the correlation between urinary MCPP and MBP was very strong (r = 0.99), while in adults without a specific documented exposure, the correlation was also significant (r = 0.70). nih.gov This suggests that while MCPP is a minor metabolite of DBP, its levels can track with the primary metabolite, MBP, providing complementary information on DBP exposure. nih.govnational-toxic-encephalopathy-foundation.org
In addition to MBP, MCPP concentrations are also compared with other oxidative metabolites of DBP, such as mono-3-hydroxy-n-butyl phthalate (MHBP). In both rat and human studies, significant correlations have been observed between MCPP and MHBP, further solidifying its role as a biomarker for DBP exposure. nih.gov
The table below presents data from a study on lactating women, illustrating the detection frequencies and concentrations of various phthalate metabolites in different biological matrices.
| Phthalate Metabolite | Urine Detection Frequency (%) | Serum Detection Frequency (%) | Milk Detection Frequency (%) | Saliva Detection Frequency (%) |
|---|---|---|---|---|
| MCPP | Data Not Available | 3% | 3% | 2% |
| MECPP | ≥85% | 87% | 8% | 2% |
| MEHHP | ≥85% | 17% | 5% | 0% |
| MEOHP | ≥85% | 14% | 2% | 0% |
| MMP | <85% | Data Not Available | Data Not Available | Data Not Available |
| MEHP | <85% | Data Not Available | Data Not Available | Data Not Available |
| MiBP | <85% | Data Not Available | Data Not Available | Data Not Available |
Data sourced from a study on lactating North Carolina women, highlighting the prevalence of phthalate metabolites in various bodily fluids. nih.gov
Furthermore, comparative analyses often include metabolites of high-molecular-weight phthalates like di-(2-ethylhexyl) phthalate (DEHP). Significant correlations are typically observed among the DEHP metabolites themselves (mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)). national-toxic-encephalopathy-foundation.orgnih.gov While MCPP is not a metabolite of DEHP, its presence in biomonitoring panels allows for a broader characterization of an individual's exposure to a mixture of phthalates. nih.gov
The following table summarizes the geometric mean concentrations of MCPP and other selected phthalate metabolites in a study of women in Northern Mexico, differentiating between breast cancer cases and controls.
| Phthalate Metabolite | Geometric Mean (μg/g creatinine) - Cases | Geometric Mean (μg/g creatinine) - Controls |
|---|---|---|
| MCPP | Data Not Available | Significantly higher than cases |
| MEP | 169.58 | 106.78 |
| MBP | Data Not Available | Significantly higher than cases |
| MEOHP | Data Not Available | Significantly higher than cases |
This table illustrates the differential urinary concentrations of phthalate metabolites between breast cancer cases and controls. national-toxic-encephalopathy-foundation.orgnih.gov
Integration of MCPP Data with Exposure Models and Sources
The integration of MCPP biomonitoring data into exposure models is a critical step in refining our understanding of human exposure to phthalates and identifying specific sources. Urinary concentrations of phthalate metabolites, including MCPP, provide an integrated measure of exposure from multiple routes, including ingestion, inhalation, and dermal absorption. nih.govnational-toxic-encephalopathy-foundation.org
Exposure models use biomarker data like MCPP levels to estimate the total body burden of parent phthalates. By analyzing the patterns and concentrations of a suite of phthalate metabolites, researchers can begin to apportion the exposure to different parent compounds and, by extension, to different sources. For example, significantly elevated levels of MCPP in conjunction with high levels of MBP would strongly suggest DBP as a primary source of exposure. nih.gov Conversely, the presence of MCPP without correspondingly high levels of MBP might point towards other parent phthalates like DnOP. nih.gov
One of the key applications of integrating MCPP data is in identifying underappreciated sources of phthalate exposure. For instance, some oral medications use DBP in their enteric coatings. bu.edu Biomonitoring studies have shown that individuals using such medications can have urinary MBP concentrations up to 100 times higher than non-users. bu.edu In these cases, MCPP levels were also found to be about 10 times higher, corroborating the exposure source and highlighting the utility of measuring multiple metabolites to confirm exposure pathways. bu.edu
The data from large-scale biomonitoring programs, which include MCPP and other metabolites, can be used to develop and validate pharmacokinetic models. These models are essential for translating biomarker concentrations into external exposure doses, which are necessary for risk assessment. nih.gov While urine has been established as the preferred matrix for biomonitoring due to higher metabolite concentrations, data from other matrices can help to refine these models. nih.govnih.gov
Metabolism, Toxicokinetics, and Mechanistic Research of Mono 3 Carboxypropyl Phthalate Non Human and in Vitro Studies
In Vivo Metabolism Studies of Precursor Phthalates Yielding MCPP (e.g., Animal Models)
Studies in animal models, particularly rodents, have been instrumental in elucidating the metabolic pathways that lead to the formation of MCPP from various precursor phthalates. Following exposure, phthalate (B1215562) diesters undergo a series of metabolic transformations, primarily initiated by hydrolysis and subsequent oxidation.
Research has shown that MCPP is a major urinary metabolite of di-n-octyl phthalate (DnOP) in Sprague-Dawley rats. nih.govindustrialchemicals.gov.au It is also formed, albeit to a lesser extent, from the metabolism of other phthalates such as di-n-butyl phthalate (DBP), di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP) in rats. nih.gov This indicates that while MCPP is a biomarker for exposure to several phthalates, its quantitative presence can suggest exposure to specific precursors like DnOP.
Table 1: Precursor Phthalates and MCPP Formation in Animal Models
| Precursor Phthalate | Abbreviation | Relationship to MCPP Formation in Rats | Reference |
|---|---|---|---|
| Di-n-octyl phthalate | DnOP | Major Oxidative Metabolite | nih.govindustrialchemicals.gov.au |
| Di-n-butyl phthalate | DBP | Minor Oxidative Metabolite | nih.gov |
| Di-isooctyl phthalate | DiOP | Minor Oxidative Metabolite | nih.gov |
| Di-isononyl phthalate | DiNP | Minor Oxidative Metabolite | nih.gov |
| Di-isodecyl phthalate | DiDP | Minor Oxidative Metabolite | nih.gov |
The ADME profile of MCPP is intrinsically linked to that of its parent phthalates. Following oral administration of a precursor like DnOP to rats, the compound is metabolized and absorbed from the gastrointestinal tract. industrialchemicals.gov.au The initial hydrolysis to the monoester, mono-n-octyl phthalate (MnOP), occurs rapidly. industrialchemicals.gov.au
Subsequent oxidative metabolism leads to the formation of MCPP, which is then eliminated from the body. The primary route of excretion for MCPP is via the urine. nih.govindustrialchemicals.gov.au In studies involving rats dosed with DnOP, urinary levels of MCPP were found to be approximately 560-fold higher than those of the primary monoester metabolite, MnOP, within 24 hours. nih.govindustrialchemicals.gov.au This highlights that the oxidative pathway leading to MCPP is a major route of biotransformation and elimination for certain high-molecular-weight phthalates in these models. nih.gov
Significant differences in phthalate metabolism exist across species, which can influence the rate and extent of MCPP formation. nih.govcanada.ca These variations are often attributed to differences in the activity of metabolic enzymes. canada.ca For instance, lipase (B570770) enzymes, which are crucial for the initial hydrolysis of phthalate diesters like di-(2-ethylhexyl) phthalate (DEHP) to its monoester (MEHP), exhibit varying levels of activity in the tissues of different species, such as between primates and rodents. canada.caresearchgate.net
The metabolic pathways for DEHP are qualitatively similar across species, involving hydrolysis to MEHP followed by further oxidation. nih.gov However, the quantitative output of specific metabolites can differ. Rodents, for example, are generally more susceptible to peroxisome proliferation induced by phthalates, a response mediated by the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov Since MCPP is an oxidative metabolite, species-specific differences in oxidative enzyme systems and regulatory pathways like PPARα activation could lead to variations in its formation from common precursors. researchgate.net It has been noted that due to these metabolic differences between rodents and humans, direct extrapolation of data on MCPP formation requires caution. nih.gov
In Vitro Metabolic Studies of MCPP Formation and Biotransformation
In vitro systems provide a controlled environment to investigate the specific biochemical reactions involved in the metabolism of phthalates and the formation of MCPP. These models help to identify the key enzymes and cellular components responsible for these biotransformations.
Liver preparations are central to in vitro metabolism studies due to the liver's primary role in xenobiotic metabolism. An in vitro study using rat liver microsomes demonstrated the rapid metabolism of DnOP, leading to the production of its monoester, MnOP, as well as phthalic acid and mono-hydroxy-n-octyl phthalate. industrialchemicals.gov.au While this study focused on initial metabolites, such systems are fundamental for studying the subsequent oxidative steps that produce MCPP.
Cellular models, including hepatocytes, and subcellular fractions like liver S9 and microsomes, are commonly used to profile metabolites and identify the cytochrome P450 (CYP) enzymes involved. nih.govd-nb.info For example, studies on other compounds have shown that incubating a parent drug with human hepatic S9 fractions can identify a suite of metabolites formed through various pathways, such as hydroxylation and N-dealkylation. nih.gov Similarly, experiments with microsomes expressing individual recombinant CYP enzymes can pinpoint the specific enzymes responsible for a given metabolic step. nih.govnih.gov Although detailed studies specifically tracking the in vitro formation of MCPP are not extensively reported in the provided sources, these established methodologies are the standard approach for such investigations.
Untargeted Metabolomics Approaches Involving MCPP Quantification
Untargeted metabolomics is a hypothesis-generating approach that aims to comprehensively measure all small molecules (metabolites) in a biological sample. nih.govthermofisher.com This powerful technique allows researchers to identify novel biomarkers and understand the systemic biochemical changes that occur in response to xenobiotic exposures. nih.gov In the context of phthalate research, untargeted metabolomics has been employed to identify metabolic signatures associated with MCPP levels, providing insights into its downstream biological effects. plos.orgfrontiersin.org The workflow typically involves sample analysis by mass spectrometry, data processing to detect features, and statistical analysis to identify significant changes in the metabolome. thermofisher.comnih.gov
Untargeted metabolomics studies have successfully identified a range of endogenous metabolites that are significantly associated with MCPP concentrations in biological samples. These findings point to specific metabolic pathways that are potentially perturbed by exposure to MCPP's precursor phthalates.
In studies analyzing associations with prenatal MCPP exposure, several classes of metabolites were implicated. MCPP levels were positively associated with various acylcarnitines and fatty acids from the keto pathway. plos.orgplos.org Associations were also found with amino acids and their derivatives, such as a positive association with phosphoserine and cysteine, and with purine (B94841) metabolism intermediates, including nicotinamide (B372718) mononucleotide. frontiersin.orgplos.org Furthermore, MCPP exposure has been linked to alterations in lipid metabolism, showing associations with specific ceramides (B1148491) (CER) and diglycerides (DG). medrxiv.org
Table 2: Metabolic Features Associated with MCPP Exposure in Non-human or In Vitro-relevant Studies
| Metabolite Class | Specific Metabolites/Features | Direction of Association | Reference |
|---|---|---|---|
| Fatty Acids / Acylcarnitines | Acylcarnitines, Keto-pathway fatty acids (e.g., 7-oxo-11E-tetradecenoic acid) | Positive | plos.orgplos.org |
| Saturated Fatty Acids | Positive | plos.org | |
| Amino Acids & Derivatives | Phosphoserine 41:7 | Positive | plos.org |
| Cysteine | Positive | frontiersin.org | |
| Purines & Related | Nicotinamide mononucleotide | Positive | frontiersin.org |
| Nucleic acid degradation products (e.g., hypoxanthine, xanthine) | Positive | frontiersin.org | |
| Lipids | Ceramides (CER) | Positive | medrxiv.org |
| Diglycerides (e.g., DG 40:7) | Positive | medrxiv.org |
These associations suggest that exposure to phthalates leading to MCPP formation may disrupt key metabolic processes including fatty acid oxidation, amino acid metabolism, nucleotide metabolism, and lipid signaling pathways. plos.orgfrontiersin.orgmedrxiv.org
Correlation Network Analysis in Metabolomic Investigations
Correlation network analysis is a tool used in metabolomics to explore the complex relationships between different metabolites and exposures to external substances like phthalates. nih.govacs.org This systems biology approach helps to identify clusters of interconnected metabolites, providing insights into the biological pathways perturbed by chemical exposures. biorxiv.org
In metabolomic studies investigating the impact of phthalate exposure, significant associations have been observed between urinary MCPP levels and alterations in the maternal metabolome. nih.govacs.org One study utilized untargeted metabolomics on maternal and cord blood plasma, with phthalate metabolite levels quantified in maternal urine. nih.govacs.org Through metabolome-wide association studies (MWAS), researchers identified numerous connections between specific phthalates, including MCPP, and a wide array of metabolic features. nih.govacs.org
Key findings from these investigations revealed that elevated MCPP exposure was linked to significant changes in several classes of metabolites. nih.govacs.org These associations predominantly involved the upregulation of fatty acids, amino acids, and purines or their derivatives, alongside the downregulation of ceramides and sphingomyelins in maternal plasma. nih.govacs.org Correlation network analysis further highlighted that the metabolic features associated with phthalates overlapped with markers previously identified as differentiating for preterm birth. nih.govacs.org These findings underscore the utility of metabolomics and network analysis in elucidating the complex biological impacts of phthalate exposures. nih.govacs.org
The table below summarizes findings from a metabolomic investigation linking MCPP with various metabolic features.
| Metabolite Class | Direction of Association with MCPP | Research Context |
| Fatty Acids | Upregulation | Associated with MCPP exposure in maternal plasma. nih.govacs.org |
| Amino Acids | Upregulation | Associated with MCPP exposure in maternal plasma. nih.govacs.org |
| Purines (or derivatives) | Upregulation | Associated with MCPP exposure in maternal plasma. nih.govacs.org |
| Ceramides | Downregulation | Associated with MCPP exposure in maternal plasma. nih.govacs.org |
| Sphingomyelins | Downregulation | Associated with MCPP exposure in maternal plasma. nih.govacs.org |
Emerging Research Frontiers and Future Directions for Mono 3 Carboxypropyl Phthalate D4 Research
Development of Novel High-Throughput Analytical Platforms for MCPP-d4 Application
The demand for processing large numbers of samples in epidemiological studies has spurred the development of high-throughput analytical methods. A significant advancement is the use of automated online solid-phase extraction (SPE) coupled with high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS). researchgate.net These integrated systems automate the sample clean-up and extraction process, which significantly reduces sample volume requirements (to as little as 50 µL of urine), minimizes manual handling, and lowers the risk of contamination—a persistent challenge in phthalate (B1215562) analysis. researchgate.netcdc.gov
The incorporation of isotopically labeled internal standards like MCPP-d4 is fundamental to the success of these platforms. nih.gov MCPP-d4 mimics the chemical behavior of the native MCPP analyte during extraction, chromatography, and ionization, correcting for variations in sample preparation and instrumental response. This ensures high accuracy and precision, which is crucial for reliable exposure assessment. nih.gov Modern hybrid triple-quadrupole linear ion trap mass spectrometers (e.g., QTRAP-MS/MS) further enhance sensitivity and selectivity, allowing for the simultaneous measurement of a wide array of phthalate metabolites and other environmental contaminants in a single run. researchgate.net
Table 1: Comparison of Analytical Methodologies
| Feature | Traditional Offline Methods | Automated Online SPE-LC-MS/MS |
|---|---|---|
| Sample Volume | Typically >1 mL | As low as 50-100 µL |
| Sample Throughput | Low to moderate | High |
| Manual Steps | Multiple (extraction, concentration, transfer) | Minimal |
| Contamination Risk | Higher | Lower |
| Internal Standard | MCPP-d4 used for quantification | MCPP-d4 essential for accuracy and precision |
| Analysis Time | Longer per sample | Shorter per sample |
Advanced Statistical and Data Mining Approaches for Exposure Data Analysis
With the increasing capacity of high-throughput analytical methods to generate vast datasets, a parallel need has emerged for sophisticated statistical and data mining techniques to interpret this complex information. Human biomonitoring studies now frequently measure numerous chemical biomarkers in large populations, creating high-dimensional data that requires advanced approaches to identify meaningful patterns.
One such approach is the use of multivariate control charts and principal component analysis (PCA) to assess variability in phthalate metabolite measurements within and between studies. nih.gov These methods can analyze the variance and covariance of multiple analytes simultaneously, identifying out-of-control runs or systematic biases that might not be apparent when looking at one chemical at a time. nih.gov Another innovative technique is network analysis, which can be applied to biomonitoring data to visualize chemical exposure patterns and identify real-life chemical mixtures that people are exposed to concurrently. nih.gov These data-driven approaches help move beyond single-chemical risk assessments to better understand the "exposome"—the totality of environmental exposures over a lifetime. The accuracy of the underlying analytical data, assured by standards like MCPP-d4, is a prerequisite for the successful application of these statistical models.
Research on MCPP-d4 in the Context of Phthalate Mixture Exposures
Humans are never exposed to single phthalates in isolation but rather to a complex mixture from various sources, including consumer products, diet, and indoor environments. nih.govnih.gov Consequently, a major frontier in toxicology and epidemiology is the study of health effects from combined exposures to phthalate mixtures. Research now focuses on evaluating the cumulative effects of these mixtures on health outcomes, as the combined action of multiple phthalates may be different from their individual effects. nih.govbiorxiv.org
In this context, MCPP is a valuable biomarker because it is a metabolite of several parent phthalates, including high- and low-molecular-weight compounds. nih.gov Therefore, its concentration in urine can reflect exposure to a range of phthalate sources. Accurate measurement of MCPP, facilitated by MCPP-d4, alongside a panel of other specific metabolites, is crucial for characterizing the composition of these real-world mixtures. researchgate.net Studies using in vitro models and animal studies are increasingly using environmentally relevant phthalate mixture compositions, with doses based on concentrations measured in human biomonitoring studies, to investigate their combined biological effects. researchgate.netnih.gov
Table 2: Phthalates with MCPP as a Known Metabolite
| Parent Phthalate | Common Abbreviation |
|---|---|
| Di-n-octyl phthalate | DnOP |
| Di-n-butyl phthalate | DBP |
| Di-isooctyl phthalate | DiOP |
| Di-isononyl phthalate | DiNP |
| Di-isodecyl phthalate | DiDP |
| Di-(2-ethylhexyl) phthalate | DEHP |
Source: Based on animal studies indicating MCPP as a metabolite, with concentrations varying significantly by parent compound. nih.gov
Standardization and Harmonization of MCPP-d4 Analytical Methods Across Research Laboratories
To address this, initiatives like the Children's Health Exposure Analysis Resource (CHEAR) program are working to standardize and harmonize analytical methods. nih.gov A key strategy is the creation and use of common quality control (QC) pools that are analyzed by all participating laboratories. By evaluating results for these common QC materials, it is possible to establish acceptable bounds of variability for a given analytical method and identify systematic differences between labs. nih.gov The consistent use of high-purity internal standards, such as MCPP-d4, is a cornerstone of these harmonization efforts, as it helps to ensure that results are accurate and comparable, regardless of the specific laboratory that performed the analysis. nih.gov
Bridging Biomonitoring Data with Environmental and Source Information
A primary goal of human biomonitoring is to understand the sources of chemical exposures to inform public health interventions. A significant area of ongoing research involves linking the concentrations of phthalate metabolites like MCPP measured in urine with external exposure data. This includes analyzing levels of parent phthalates in environmental media (e.g., indoor air, dust), consumer products, and food. nih.govmdpi.com
While MCPP is a metabolite of several phthalates, its urinary levels in animal studies are significantly higher following exposure to DnOP compared to other parent compounds. nih.gov This suggests MCPP could be a primary biomarker for DnOP exposure. However, because it is also a minor metabolite of other common phthalates like DBP, interpreting its presence requires careful consideration of the complete metabolic profile. nih.gov Future research will focus on developing more sophisticated pharmacokinetic and exposure models. These models will integrate biomonitoring data (quantified using standards like MCPP-d4), information on phthalate metabolism, and environmental measurements to better estimate individual exposures and attribute them to specific sources or pathways (e.g., diet, inhalation, dermal contact). nih.gov
Q & A
Q. Table 1. LLODs for Phthalate Metabolites in Urine (CDC, 2011)
| Analyte | LLOD (ng/mL) |
|---|---|
| Mono(3-carboxypropyl) phthalate | 0.2 |
| Monoethyl phthalate | 0.6 |
Basic: How is MCPP-d4 characterized structurally and chemically?
Answer:
MCPP-d4 is characterized by:
- Molecular Formula : C₁₂H₈D₄O₆ (deuterated at four positions) .
- Physical Properties : Boiling point 507°C, density 1.4 g/cm³, and storage at 2–8°C to prevent degradation .
- Analytical Confirmation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>99% deuterium) .
Advanced: How should epidemiological studies address confounding factors when assessing MCPP exposure and health outcomes?
Answer:
Key methodological steps include:
- Covariate Adjustment : Adjust for age, sex, BMI, urinary creatinine, and smoking status to isolate phthalate effects .
- Longitudinal Design : Prioritize cohort studies over cross-sectional analyses to establish temporal causality .
- Metabolite Specificity : Measure multiple phthalate metabolites (e.g., MCPP, MEHP) to account for co-exposure confounding .
Example : A 2024 study linked a 12% increased risk of preeclampsia per doubling of urinary MCPP, adjusted for serum cotinine and vitamin D .
Advanced: How can contradictory associations between MCPP and health outcomes be resolved?
Answer:
Contradictions (e.g., MCPP’s negative association with breast cancer vs. positive links to diabetes ) require:
- Mechanistic Studies : Investigate receptor-binding affinities (e.g., PPARγ) and endocrine disruption pathways .
- Population Stratification : Evaluate demographic-specific effects (e.g., heightened diabetes risk in White women ).
- Dose-Response Analysis : Use non-linear models to identify threshold effects .
Basic: What are the best practices for handling and storing MCPP-d4 in laboratory settings?
Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent isotopic exchange or degradation .
- Handling : Use certified reference materials (e.g., ISO 17034-accredited suppliers) to ensure traceability .
- Waste Disposal : Follow EPA guidelines for phthalate waste, including incineration or chemical neutralization .
Advanced: What are critical data gaps in MCPP-d4 risk assessment?
Answer:
Research priorities include:
- Cumulative Exposure : Assess interactions with other phthalates (e.g., DEHP, DnOP) using toxic equivalency factors .
- Transgenerational Effects : Conduct animal studies on epigenetic changes (e.g., DNA methylation) .
- Biomonitoring Refinement : Develop sensitive biomarkers for long-term exposure (e.g., hair or nail analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
